Fast Sulphon Black F, chemically identified as 3682-47-1, is a synthetic organic dye primarily used as a complexometric indicator in titrations, particularly with ethylenediaminetetraacetic acid (EDTA). This compound exhibits a distinctive purple color when complexed with copper ions and transitions to green when titrated with EDTA, highlighting its utility in analytical chemistry for determining copper concentrations in various samples .
FSB-F acts as a metallochromic indicator, meaning its color changes upon complexation with a metal ion. In this case, the copper-FSB-F complex exhibits a distinct purple color compared to the free indicator (greenish-blue) []. This color change allows for visual identification of the titration endpoint during copper determination.
Fast Sulphon Black F can be synthesized through various chemical processes involving sulfonation and diazotization reactions typical of azo dyes. The general steps include:
Fast Sulphon Black F has diverse applications across various fields:
Interaction studies involving Fast Sulphon Black F primarily focus on its complex formation with metal ions. Research has indicated that the dye can interact with various cations, forming stable complexes that can be quantitatively analyzed. These interactions are crucial for applications in both analytical chemistry and environmental science, where monitoring metal ion concentrations is essential for assessing pollution levels .
Fast Sulphon Black F shares structural and functional similarities with several other azo dyes and complexometric indicators. Here are some comparable compounds:
| Compound Name | Chemical Structure | Unique Features |
|---|---|---|
| Acid Black 1 | Azo dye | Used primarily in textile dyeing; less soluble than Fast Sulphon Black F. |
| Direct Black 22 | Azo dye | Known for high stability; used in paper and leather industries. |
| Reactive Black 5 | Azo dye | Reacts chemically with fibers; offers better fixation than Fast Sulphon Black F. |
Uniqueness of Fast Sulphon Black F:
Fast Sulphon Black F represents a complex bis-azo naphthalene derivative with the molecular formula C₃₀H₁₇N₄Na₃O₁₁S₃ for the sodium salt form and C₃₀H₂₀N₄O₁₁S₃ for the free acid form [1] [2]. The compound exhibits a molecular weight of 774.6 grams per mole for the sodium salt and 708.695 grams per mole for the free acid [1] [3]. The Chemical Abstracts Service registry number is 3682-47-1, and it is also known by the Colour Index designation 26990 [2] [4].
The International Union of Pure and Applied Chemistry systematic name for this compound is trisodium;4-hydroxy-5-[(2-hydroxynaphthalen-1-yl)diazenyl]-3-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-2,7-disulfonate [2]. The molecular architecture consists of three naphthalene ring systems interconnected through two azo linkages (-N=N-), creating an extended conjugated system [1] [2]. The structure contains three sulfonate groups present as sodium salts, which significantly influence the compound's solubility characteristics and metal complexation behavior [2] [5].
The stereochemical configuration of Fast Sulphon Black F involves a non-symmetric arrangement of the naphthalene rings, with the central naphthalene moiety serving as the primary chromophoric unit [2]. Two phenolic hydroxyl groups are strategically positioned within the molecular framework, contributing to the compound's ability to form hydrogen bonds and coordinate with metal ions [1] [4]. The azo groups adopt a trans configuration, which is typical for stable azo compounds and contributes to the extended planar conjugation system [6].
| Structural Parameter | Value/Description |
|---|---|
| Number of Aromatic Rings | 3 naphthalene systems |
| Azo Groups | 2 (-N=N- linkages) |
| Sulfonate Groups | 3 (as sodium salts) |
| Hydroxyl Groups | 2 (phenolic) |
| Molecular Symmetry | Non-symmetric |
| Conjugation Type | Extended π-system |
Fast Sulphon Black F manifests as a black to dark brown powder at standard temperature and pressure conditions [3] [7]. The compound lacks definitive melting and boiling point data due to its tendency to decompose before reaching these transition temperatures [8] [9]. Density measurements are not readily available in the literature, likely due to the compound's complex crystalline structure and potential for polymorphism [8].
The molecular weight determination has been confirmed through multiple analytical techniques, with the sodium salt form consistently reported at 774.6 grams per mole [2] [3] [5]. Mass spectrometric analysis supports these molecular weight values, with the exact mass calculated as 773.974903 atomic mass units [3]. The compound exhibits negligible vapor pressure under standard conditions, indicating low volatility characteristics typical of large aromatic molecules with ionic substituents [10].
Spectroscopic characterization reveals distinctive features across multiple analytical techniques. Infrared spectroscopy shows characteristic absorption bands associated with azo stretching vibrations, sulfonate group vibrations, and aromatic carbon-carbon stretching modes [11] [12]. Nuclear magnetic resonance studies of similar azo compounds indicate complex splitting patterns due to the multiple aromatic environments and restricted rotation around the azo bonds [13].
| Physical Property | Value | Method/Conditions |
|---|---|---|
| Appearance | Black to dark brown powder | Visual observation |
| Molecular Weight | 774.6 g/mol (Na salt) | Mass spectrometry |
| Exact Mass | 773.974903 amu | High-resolution MS |
| Vapor Pressure | Negligible | Standard conditions |
| Decomposition | Before melting/boiling | Thermal analysis |
| Crystalline Form | Powder | X-ray diffraction |
Fast Sulphon Black F demonstrates remarkable chemical stability under normal ambient conditions of temperature and pressure [14] [15]. The compound maintains its structural integrity when stored in dry environments away from strong oxidizing agents [15] [9]. Chemical stability studies indicate that the material remains stable under typical laboratory and industrial handling conditions [14].
The compound exhibits incompatibility with strong oxidizing agents, which can lead to decomposition reactions involving the azo linkages [15] [9]. Under acidic conditions, particularly in concentrated sulfuric acid, the compound undergoes color changes to dark blue-purple hues, suggesting protonation effects on the chromophoric system [4]. Similarly, exposure to strong alkaline conditions results in color shifts to dark blue-red appearances, indicating deprotonation phenomena [4].
Thermal stability analysis reveals that Fast Sulphon Black F begins to decompose at elevated temperatures before reaching definitive melting points [9]. The decomposition process involves the release of nitrogen oxides, carbon monoxide, carbon dioxide, and sulfur oxides, indicating breakdown of the azo linkages and sulfonate groups [9]. Hazardous polymerization reactions do not occur under normal conditions [9].
The compound's reactivity profile is dominated by its metal complexation capabilities, particularly with copper ions, where it forms stable colored complexes [1] . This complexation behavior forms the basis for its primary analytical applications as a complexometric indicator [5] [17]. The stability of these metal complexes varies depending on the metal ion involved and the solution conditions .
The chromophoric properties of Fast Sulphon Black F arise from its extended conjugated π-electron system spanning the three naphthalene rings connected through azo linkages [1] [6]. This bis-azo structure creates multiple absorption bands across the ultraviolet and visible spectral regions, resulting in the characteristic deep black coloration [18]. The compound's absorption spectrum exhibits complex patterns with multiple peaks corresponding to different electronic transitions within the conjugated system [18].
The color chemistry of Fast Sulphon Black F is fundamentally governed by the energy differences between the highest occupied molecular orbital and the lowest unoccupied molecular orbital [19] [20]. The extended conjugation reduces the energy gap between these frontier orbitals, shifting absorption maxima toward longer wavelengths in the visible region [21]. This phenomenon accounts for the compound's ability to absorb across a broad range of visible light wavelengths, resulting in the observed black appearance [18].
Metal complexation significantly alters the chromophoric properties through coordination effects on the electronic structure . When complexed with copper ions, the compound exhibits a distinctive purple coloration due to perturbation of the electronic transitions [1] . Upon titration with ethylenediaminetetraacetic acid, the color transitions to green as the stronger chelating agent displaces the dye from the copper complex [17].
The auxochromic groups present in the structure, particularly the sulfonate and hydroxyl substituents, influence the chromophoric properties by affecting the electron density distribution within the conjugated system [4]. These groups can participate in hydrogen bonding and electrostatic interactions that modulate the absorption characteristics [6]. The pH-dependent color changes observed in acidic and basic media reflect the ionization states of these functional groups and their impact on the overall electronic structure [4].
| Chromophoric Feature | Effect on Color Properties |
|---|---|
| Bis-azo System | Primary chromophore, deep black color |
| Extended Conjugation | Broad visible absorption |
| Sulfonate Groups | Bathochromic shift, enhanced water solubility |
| Hydroxyl Groups | Auxochromic effects, metal coordination |
| Metal Complexation | Color change to purple (copper) |
| pH Variations | Acid (blue-purple), Base (blue-red) |
Fast Sulphon Black F exhibits excellent solubility in water, with quantitative data indicating a solubility of 33.3 milligrams per milliliter [7]. This high aqueous solubility results from the presence of three sulfonate groups in the sodium salt form, which provide strong hydrophilic character to the otherwise hydrophobic aromatic framework [2] [4]. The compound dissolves readily in water to produce solutions with characteristic black coloration [5].
Solubility in alcoholic solvents is significantly reduced compared to aqueous systems [4]. In ethanol, the compound demonstrates only slight solubility, reflecting the dominance of hydrophilic interactions over hydrophobic ones [4]. This limited organic solvent solubility is typical for compounds containing multiple ionic groups and is consistent with the highly polar nature of the sulfonate substituents [22].
The solubility behavior shows marked pH dependence, with variations in both dissolution characteristics and color properties [4]. In strongly acidic media, the compound exhibits altered solubility patterns accompanied by color changes to dark blue-purple hues [4]. These changes reflect protonation effects on the nitrogen atoms in the azo linkages and possibly the phenolic hydroxyl groups [4]. Conversely, in strongly alkaline conditions, the solubility characteristics change alongside color shifts to dark blue-red appearances [4].
Buffer systems demonstrate complex solubility behavior where both the extent of dissolution and the resulting solution color depend on the specific pH and ionic strength conditions [18]. The ionization state of the various functional groups within the molecule influences the overall charge distribution and consequently affects the solubility characteristics [4]. Temperature effects on solubility have not been extensively documented in the available literature.
| Solvent System | Solubility | Solution Color | Notes |
|---|---|---|---|
| Pure Water | 33.3 mg/mL | Black | Enhanced by sulfonate groups |
| Ethanol | Slight | Not specified | Limited by molecular size |
| Concentrated H₂SO₄ | Variable | Dark blue-purple | Protonation effects |
| Concentrated NaOH | Variable | Dark blue-red | Deprotonation effects |
| Organic Solvents | Poor | Variable | Hydrophilic nature dominates |
| Buffer Solutions | pH-dependent | pH-dependent | Ionization state effects |
Fast Sulphon Black F is synthesized through a series of sequential diazotization and coupling reactions that represent the classical methodology for azo dye production [2]. The synthesis begins with the diazotization of 4-aminonaphthalene-1-sulfonic acid under alkaline conditions, which is then coupled with 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid [2]. This initial coupling product undergoes a second diazotization reaction followed by coupling with naphthalen-2-ol to form the final tri-azo structure [2].
The diazotization reaction requires precise control of temperature and pH to ensure diazonium salt stability. The reaction is conducted at temperatures between 0-5°C in acidic conditions (pH 1-2) to prevent decomposition of the unstable diazonium intermediate [3] [4]. The addition of sodium nitrite must be performed slowly and dropwise to control the reaction rate and prevent rapid decomposition [3] [4]. The reaction time for complete diazotization typically ranges from 30-45 minutes under these controlled conditions [3] [4].
The coupling reaction follows an electrophilic aromatic substitution mechanism where the diazonium salt acts as an electrophile [3] [5]. The hydroxyl or amine groups on the coupling component direct the diazonium ion to the para position, or ortho position if the para site is occupied [3] [5]. The coupling is performed at 0-5°C in alkaline conditions (pH 8-10) to maximize coupling efficiency [3] [5]. The reaction time for the coupling steps ranges from 60-90 minutes for the initial coupling and 45-60 minutes for the final coupling [3] [5].
Recent advances in understanding the reaction mechanism have revealed that the rate of reagent addition during the coupling step is more critical than previously understood [4]. Slow continuous addition of the coupling components minimizes by-product formation and maximizes yield [4]. The temperature control, while important, is less critical than the addition rate, with successful reactions occurring even at temperatures up to 20-30°C [4].
Industrial production of Fast Sulphon Black F follows the same fundamental synthetic pathway but incorporates several scale-up considerations for commercial viability [6] [7]. The manufacturing process utilizes continuous flow reactors that allow for better temperature control and more efficient mixing compared to batch processes [6] [7]. The industrial synthesis typically achieves dye content of approximately 30.0% by weight, with the remaining material consisting of sodium sulfate and other inorganic salts [8] [9].
The industrial process begins with the preparation of large-scale diazonium salt solutions in temperature-controlled reactors equipped with efficient cooling systems [7]. The diazotization is performed in aqueous hydrochloric acid solution with careful monitoring of temperature and pH throughout the addition of sodium nitrite [7]. Industrial facilities employ automated dosing systems to ensure precise control of reagent addition rates, which is crucial for product consistency [7].
The coupling reactions are conducted in separate reactor vessels with continuous pH monitoring and automatic adjustment using sodium hydroxide or sodium acetate solutions [7]. The industrial process incorporates in-line filtration systems to remove any precipitated impurities during the synthesis [7]. The final product is typically isolated through controlled precipitation by adjusting the pH to neutral conditions, followed by filtration and washing with water [7].
Quality control during industrial production includes real-time monitoring of key parameters such as temperature, pH, and dye formation through spectroscopic analysis [7]. The industrial process achieves yields of 70-80% based on the starting aromatic amine components [7]. The manufacturing process is designed to handle the disposal of acidic waste streams and the recovery of sodium sulfate by-products [7].
Industrial scale production also incorporates safety measures for handling diazonium salts, which can be explosive when dry [7]. The entire process is conducted in aqueous media with strict temperature control and explosion-proof equipment [7]. The industrial facilities are designed with appropriate ventilation systems and emergency procedures for handling potential diazonium salt decomposition [7].
The purification of Fast Sulphon Black F involves several complementary techniques to achieve the required purity levels for analytical and industrial applications [10] [11] [12]. The primary purification method employed is controlled crystallization from aqueous solution, which can achieve purities of 95-98% with recovery yields of 85-95% [10] [11] [12]. The crystallization process begins with dissolving the crude product in water at elevated temperature, followed by slow cooling to promote uniform crystal formation [10] [11] [12].
Precipitation methods represent the most cost-effective purification approach, achieving purities of 85-90% with recovery yields of 70-80% [10] [11] [12]. The precipitation is accomplished through pH adjustment using mineral acids or bases, causing the dye to precipitate from solution while leaving ionic impurities in the supernatant [10] [11] [12]. However, precipitation methods typically yield lower purity products compared to crystallization [10] [11] [12].
Solvent extraction techniques utilize the differential solubility of Fast Sulphon Black F and its impurities in various solvent systems [10] [11] [12]. This method achieves purities of 90-95% with recovery yields of 75-85% [10] [11] [12]. The extraction typically employs organic solvents such as ethanol or dichloromethane to selectively remove impurities while preserving the dye structure [10] [11] [12].
Column chromatography represents the highest purity purification method, achieving purities of 98-99% with recovery yields of 80-90% [10] [11] [12]. However, this method is expensive and time-consuming, making it suitable primarily for analytical grade material [10] [11] [12]. The chromatographic separation utilizes silica gel or other appropriate stationary phases with carefully optimized mobile phase compositions [10] [11] [12].
Quality parameters for Fast Sulphon Black F include dye content determination by titanometry, purity assessment by thin layer chromatography, and molecular weight confirmation by mass spectrometry [8] [13] [14]. The standard specifications require a dye content of approximately 30.0%, purity of at least 95.0% by TLC, and molecular weight of 774.6 g/mol [8] [13] [14]. Physical properties include appearance as a black powder, complete water solubility, and formation of a clear green solution [8] [13] [14].
Additional quality parameters include moisture content below 5.0%, ash content below 2.0%, and heavy metals content below 10 ppm [8] [13] [14]. The suitability as a complexometric indicator is verified through copper complexation tests, where the dye must demonstrate the characteristic color change from purple to green upon titration with EDTA [8] [13] [14].
Green chemistry approaches to Fast Sulphon Black F synthesis focus on reducing environmental impact through improved reaction conditions and alternative methodologies [15] [16] [17]. Microwave-assisted synthesis represents a promising green approach that significantly reduces reaction times to 5-15 minutes while maintaining yields of 85-95% [15] [16] [17]. The microwave heating provides uniform energy distribution and reduces overall energy consumption compared to conventional heating methods [15] [16] [17].
Ultrasound-assisted synthesis offers another green alternative with reaction times of 10-30 minutes and yields of 80-90% [15] [16] [17]. The ultrasonic irradiation promotes better mixing and mass transfer, leading to more efficient coupling reactions [15] [16] [17]. This method demonstrates high energy efficiency and good scalability for industrial applications [15] [16] [17].
Enzymatic synthesis approaches utilize biodegradable catalysts to promote the coupling reactions [15] [16] [17]. While reaction times are longer (2-6 hours) and yields are moderate (70-85%), the enzymatic approach offers the advantage of using renewable catalysts and operating under mild conditions [15] [16] [17]. However, scalability remains limited due to enzyme availability and stability concerns [15] [16] [17].
Ionic liquid medium synthesis employs recyclable solvents that can be recovered and reused [15] [16] [17]. This approach achieves reaction times of 30-90 minutes with yields of 85-92% [15] [16] [17]. The ionic liquids provide improved solubility for the reactants and can be designed to optimize the reaction environment [15] [16] [17].
Aqueous medium synthesis eliminates the need for organic solvents entirely, conducting all reactions in water [15] [16] [17]. This approach achieves reaction times of 1-3 hours with yields of 75-88% [15] [16] [17]. The method demonstrates excellent scalability and high energy efficiency [15] [16] [17].
Solvent-free synthesis represents the most environmentally friendly approach, minimizing waste generation [15] [16] [17]. This method achieves reaction times of 15-45 minutes with yields of 80-90% [15] [16] [17]. The solvent-free approach demonstrates very high energy efficiency and excellent scalability for industrial implementation [15] [16] [17].
Recent advances in synthetic methodologies for Fast Sulphon Black F have focused on improving reaction efficiency and product quality through novel approaches [18] [19] [20]. Modern synthetic strategies incorporate advanced understanding of reaction mechanisms and utilize contemporary analytical techniques for process optimization [18] [19] [20].
One significant advance involves the development of continuous flow synthesis systems that provide better control over reaction parameters [18] [19] [20]. These systems allow for precise temperature and pH control throughout the synthesis, leading to improved yields and reduced by-product formation [18] [19] [20]. The continuous flow approach also enables real-time monitoring of reaction progress through in-line spectroscopic analysis [18] [19] [20].
Recent research has demonstrated the importance of reaction kinetics in optimizing the synthesis [18] [19] [20]. Studies have shown that the rate of diazonium salt formation and subsequent coupling reactions can be optimized through careful control of reagent addition rates and mixing conditions [18] [19] [20]. This understanding has led to the development of automated synthesis protocols that maintain optimal reaction conditions throughout the process [18] [19] [20].
Advanced purification methodologies have been developed to improve product quality and reduce environmental impact [18] [19] [20]. These include the use of membrane separation techniques, electrochemical purification methods, and advanced crystallization protocols [18] [19] [20]. The electrochemical approach, in particular, has shown promise for removing ionic impurities while maintaining high recovery yields [18] [19] [20].
Recent developments in analytical characterization have provided better understanding of the relationship between synthesis conditions and product properties [18] [19] [20]. Advanced spectroscopic techniques, including nuclear magnetic resonance and mass spectrometry, have been employed to monitor reaction progress and identify potential impurities [18] [19] [20]. This analytical capability enables more precise control of synthesis parameters and improved product consistency [18] [19] [20].
The integration of computational modeling with experimental synthesis has emerged as a powerful tool for optimizing reaction conditions [18] [19] [20]. Density functional theory calculations have been used to predict reaction pathways and optimize coupling partner selection [18] [19] [20]. This computational approach has led to the development of more efficient synthetic routes and improved understanding of structure-activity relationships [18] [19] [20].